Cas no 2138059-74-0 (5-bromopyrido3,4-dpyrimidin-2-amine)

5-Bromopyrido[3,4-d]pyrimidin-2-amine is a heterocyclic compound featuring a pyrido[3,4-d]pyrimidine core substituted with a bromine atom at the 5-position and an amine group at the 2-position. This structure makes it a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly for the synthesis of kinase inhibitors and other biologically active molecules. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the amine group provides a handle for derivatization. Its well-defined scaffold is useful in drug discovery for targeting specific enzymatic pathways. The compound is typically handled under controlled conditions due to its sensitivity.
5-bromopyrido3,4-dpyrimidin-2-amine structure
2138059-74-0 structure
商品名:5-bromopyrido3,4-dpyrimidin-2-amine
CAS番号:2138059-74-0
MF:C7H5BrN4
メガワット:225.045399427414
CID:5907149
PubChem ID:165511594

5-bromopyrido3,4-dpyrimidin-2-amine 化学的及び物理的性質

名前と識別子

    • Pyrido[3,4-d]pyrimidin-2-amine, 5-bromo-
    • 5-bromopyrido3,4-dpyrimidin-2-amine
    • 2138059-74-0
    • 5-bromopyrido[3,4-d]pyrimidin-2-amine
    • EN300-1162554
    • インチ: 1S/C7H5BrN4/c8-5-2-10-3-6-4(5)1-11-7(9)12-6/h1-3H,(H2,9,11,12)
    • InChIKey: GISWPLBYLXNYRG-UHFFFAOYSA-N
    • ほほえんだ: C1(N)=NC=C2C(Br)=CN=CC2=N1

計算された属性

  • せいみつぶんしりょう: 223.96976g/mol
  • どういたいしつりょう: 223.96976g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 64.7Ų

じっけんとくせい

  • 密度みつど: 1.849±0.06 g/cm3(Predicted)
  • ふってん: 450.1±48.0 °C(Predicted)
  • 酸性度係数(pKa): 1.81±0.30(Predicted)

5-bromopyrido3,4-dpyrimidin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1162554-0.5g
5-bromopyrido[3,4-d]pyrimidin-2-amine
2138059-74-0
0.5g
$849.0 2023-06-08
Enamine
EN300-1162554-5.0g
5-bromopyrido[3,4-d]pyrimidin-2-amine
2138059-74-0
5g
$2566.0 2023-06-08
Enamine
EN300-1162554-0.05g
5-bromopyrido[3,4-d]pyrimidin-2-amine
2138059-74-0
0.05g
$744.0 2023-06-08
Enamine
EN300-1162554-2500mg
5-bromopyrido[3,4-d]pyrimidin-2-amine
2138059-74-0
2500mg
$1735.0 2023-10-03
Enamine
EN300-1162554-5000mg
5-bromopyrido[3,4-d]pyrimidin-2-amine
2138059-74-0
5000mg
$2566.0 2023-10-03
Enamine
EN300-1162554-100mg
5-bromopyrido[3,4-d]pyrimidin-2-amine
2138059-74-0
100mg
$779.0 2023-10-03
Enamine
EN300-1162554-10000mg
5-bromopyrido[3,4-d]pyrimidin-2-amine
2138059-74-0
10000mg
$3807.0 2023-10-03
Enamine
EN300-1162554-2.5g
5-bromopyrido[3,4-d]pyrimidin-2-amine
2138059-74-0
2.5g
$1735.0 2023-06-08
Enamine
EN300-1162554-0.25g
5-bromopyrido[3,4-d]pyrimidin-2-amine
2138059-74-0
0.25g
$814.0 2023-06-08
Enamine
EN300-1162554-10.0g
5-bromopyrido[3,4-d]pyrimidin-2-amine
2138059-74-0
10g
$3807.0 2023-06-08

5-bromopyrido3,4-dpyrimidin-2-amine 関連文献

5-bromopyrido3,4-dpyrimidin-2-amineに関する追加情報

Recent Advances in the Study of 5-Bromopyrido[3,4-d]pyrimidin-2-amine (CAS: 2138059-74-0) and Its Applications in Chemical Biology and Medicine

The compound 5-bromopyrido[3,4-d]pyrimidin-2-amine (CAS: 2138059-74-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This heterocyclic scaffold is particularly notable for its role in the development of kinase inhibitors, which are crucial in targeted cancer therapies and other disease treatments. Recent studies have explored its potential in modulating various signaling pathways, making it a promising candidate for further pharmaceutical development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of 5-bromopyrido[3,4-d]pyrimidin-2-amine as a precursor for the synthesis of novel EGFR (Epidermal Growth Factor Receptor) inhibitors. The study highlighted its efficacy in improving selectivity and reducing off-target effects compared to earlier generations of inhibitors. The compound's bromine moiety was found to be pivotal in facilitating cross-coupling reactions, enabling the introduction of diverse pharmacophores to enhance binding affinity and pharmacokinetic properties.

Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where 5-bromopyrido[3,4-d]pyrimidin-2-amine was utilized to develop inhibitors targeting the PI3K/AKT/mTOR pathway, a critical signaling cascade in oncology. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against PI3Kα, with IC50 values in the low nanomolar range. These findings underscore its potential as a scaffold for designing next-generation anticancer agents with improved efficacy and reduced toxicity profiles.

Beyond oncology, recent research has also explored the application of 5-bromopyrido[3,4-d]pyrimidin-2-amine in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience revealed its utility in synthesizing small molecules that modulate tau protein aggregation, a hallmark of Alzheimer's disease. The compound's ability to serve as a versatile building block for neuroprotective agents highlights its broad applicability in addressing unmet medical needs.

In conclusion, 5-bromopyrido[3,4-d]pyrimidin-2-amine (CAS: 2138059-74-0) continues to be a valuable tool in drug discovery, with recent studies emphasizing its role in developing targeted therapies for cancer and neurodegenerative disorders. Its chemical versatility and biological relevance position it as a key player in the advancement of precision medicine. Future research directions may include optimizing its derivatives for clinical translation and exploring its potential in other therapeutic areas, such as infectious diseases and autoimmune disorders.

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